N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide
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Overview
Description
N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide: is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide typically involves the condensation of appropriate diamines with diketones or their derivatives. One common method includes the reaction of 1,2-diaminobenzene with 1,2-dicarbonyl compounds under acidic or basic conditions . The reaction can be catalyzed by Lewis acids such as stannic chloride or indium chloride .
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are utilized to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into their corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, substituted quinoxalines, and quinoxaline amines .
Scientific Research Applications
Chemistry: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology and Medicine: Quinoxaline derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are investigated for their potential use in drug development and as therapeutic agents .
Industry: In the industrial sector, quinoxaline compounds are used in the production of dyes, pigments, and polymers. They also find applications in the development of organic electronic materials .
Mechanism of Action
The mechanism of action of N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide involves its interaction with specific molecular targets. Quinoxaline derivatives can intercalate into DNA, disrupting its function and leading to cell death. They may also inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases .
Comparison with Similar Compounds
- Pyrrolo[1,2-a]quinoxalines
- Indolo[1,2-a]quinoxalines
- Pyrazino[1,2-a]quinoxalines
Uniqueness: N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its phenanthroquinoxaline core provides a rigid framework that enhances its stability and interaction with biological targets .
Properties
IUPAC Name |
N-propan-2-ylphenanthro[9,10-b]quinoxaline-11-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-14(2)25-24(28)15-11-12-20-21(13-15)27-23-19-10-6-4-8-17(19)16-7-3-5-9-18(16)22(23)26-20/h3-14H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZWLNTZTYMZCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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